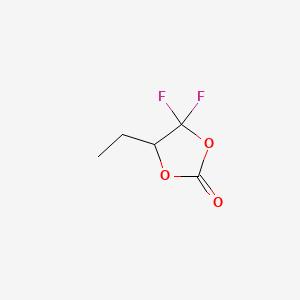

5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one

Description

5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one is a fluorinated cyclic carbonate derivative with a unique structure featuring two fluorine atoms at the 4,4-positions and an ethyl substituent at the 5-position. The ethyl group in the target compound likely improves solubility and steric effects compared to non-alkylated analogs, though further experimental validation is required.

Properties

Molecular Formula |

C5H6F2O3 |

|---|---|

Molecular Weight |

152.10 g/mol |

IUPAC Name |

5-ethyl-4,4-difluoro-1,3-dioxolan-2-one |

InChI |

InChI=1S/C5H6F2O3/c1-2-3-5(6,7)10-4(8)9-3/h3H,2H2,1H3 |

InChI Key |

KFYLFVJHIDSAGW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(OC(=O)O1)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Data Table Summarizing Preparation Routes

Research Findings and Analysis

- Purity and Yield: Achieving high purity (>99.9%) is consistently emphasized across sources due to the impact of impurities on electrochemical performance. Distillation methods are preferred for purification.

- Reaction Control: The fluorination step requires precise control of fluorine gas flow and bubble size to minimize side reactions and over-fluorination.

- Scalability: The described methods, particularly the fluorination of ethylene carbonate, have been scaled industrially, as evidenced by multiple patent families and commercial interest.

- Versatility: The synthetic approaches allow for modification of substituents (e.g., ethyl group at position 5) by selecting appropriate starting materials, enabling tailored properties of the final compound.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered properties.

Common Reagents and Conditions:

Substitution: Reagents such as nucleophiles can be used for substitution reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while reduction and oxidation reactions produce different functionalized compounds .

Scientific Research Applications

5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one has several scientific research applications:

Battery Technology: It is used as a film-forming additive in lithium-ion batteries to improve electrochemical performance and safety

Materials Science: The compound is investigated for its potential in developing new materials with unique properties.

Chemistry: It serves as a reagent in various chemical reactions and synthesis processes.

Biology and Medicine: Research is ongoing to explore its potential biological and medicinal applications, although specific uses are still under investigation

Mechanism of Action

The mechanism of action of 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one involves its interaction with molecular targets and pathways:

Solid Electrolyte Interphase (SEI) Formation: In lithium-ion batteries, the compound forms a thin, stable SEI layer on the anode surface, enhancing battery performance.

Electrochemical Reactions: It participates in electrochemical reactions that improve the cycling efficiency and discharge capacity retention of batteries.

Comparison with Similar Compounds

Structural Analogs and Isomerism

Fluorinated 1,3-dioxolan-2-ones exhibit distinct properties based on fluorine substitution patterns and alkylation. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Fluorine Positions | Alkyl Substituents |

|---|---|---|---|---|

| 4,4-Difluoro-1,3-dioxolan-2-one | 304881-43-4 | C₃H₂F₂O₃ | 4,4 | None |

| 4,5-Difluoro-1,3-dioxolan-2-one | 171730-81-7 | C₃H₂F₂O₃ | 4,5 | None |

| 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one | Not available | C₅H₆F₂O₃ | 4,4 | Ethyl (C5) |

| 4-Fluoro-1,3-dioxolan-2-one | Not provided | C₃H₃FO₃ | 4 | None |

| 4,5-Dialkyl-4,5-difluoro derivatives | Varies | CₓHᵧF₂O₃ | 4,5 | Alkyl groups |

Key Observations :

- Isomerism : The 4,4- and 4,5-difluoro isomers (CAS 304881-43-4 and 171730-81-7) share the same molecular formula but differ in fluorine placement, leading to variations in polarity and reactivity .

Physical and Chemical Properties

Key Findings :

- Thermal Stability: The 4,4-difluoro isomer (CAS 304881-43-4) has a higher boiling point (203.9°C) compared to non-fluorinated carbonates, suggesting improved thermal resilience for high-temperature applications .

- Reactivity : Fluorine substitution at adjacent positions (e.g., 4,5-difluoro) may increase susceptibility to ring-opening reactions compared to 4,4-difluoro derivatives .

Challenges :

- Positional Selectivity : Achieving precise fluorine placement (e.g., 4,4 vs. 4,5) requires controlled reaction conditions and catalysts .

Comparative Advantages :

- This compound: Hypothetically, the ethyl group could reduce crystallinity and enhance compatibility with organic solvents, making it superior to non-alkylated analogs in battery applications .

Q & A

Q. What are the established synthetic routes for 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : Synthesis typically involves fluorination and alkylation of the dioxolane backbone. For example, fluorinated cyclic esters like 4,5-difluoro derivatives are synthesized via nucleophilic substitution using fluorinating agents (e.g., DAST) on precursor epoxides or carbonates . Ethyl substitution may be introduced via alkyl halide coupling under basic conditions. Structural confirmation requires:

- NMR Spectroscopy : and NMR to resolve fluorine and ethyl group environments .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving stereochemical ambiguities (e.g., trans/cis configurations in fluorinated dioxolanones) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How does the difluoro substitution at the 4,4-positions influence the reactivity of 1,3-dioxolan-2-one derivatives?

- Methodological Answer : Fluorine's electronegativity increases the electrophilicity of the carbonyl carbon, enhancing reactivity in ring-opening reactions. Comparative studies on 4-fluoro and 4,5-difluoro analogs show accelerated nucleophilic attack (e.g., hydrolysis or aminolysis) due to electron-withdrawing effects . Kinetic assays under varying pH and temperature can quantify these effects.

Q. What safety protocols are recommended for handling fluorinated dioxolanones like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile fluorinated byproducts .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software packages (e.g., SHELXL) is critical. For example, studies on aquatrifluoridoboron-dioxolane complexes resolved boron-oxygen bond lengths and ring conformations . For the ethyl derivative, compare torsion angles and packing motifs with analogous structures (e.g., 4-methyl or 4-phenyl dioxolanones) to assign stereochemistry .

Q. What mechanistic insights explain unexpected byproducts in the ring-opening polymerization of fluorinated dioxolanones?

- Methodological Answer : Side reactions (e.g., chain transfer or branching) may arise from fluorine's steric and electronic effects. For instance, telomer formation in brominated dioxolanones was linked to radical intermediates and halogen mobility . For 5-Ethyl-4,4-difluoro derivatives, monitor polymerization via:

Q. How can computational modeling predict the electrochemical stability of this compound in lithium-ion battery electrolytes?

- Methodological Answer : Density Functional Theory (DFT) simulations assess frontier molecular orbitals (HOMO/LUMO) to predict redox stability. Studies on 4-fluoroethylene carbonate show that fluorine substitution lowers LUMO energy, enhancing anode passivation . Compare with ethyl-substituted analogs to evaluate steric effects on ion transport .

Key Research Findings

- Synthetic Flexibility : Ethyl and fluorine substitutions can be introduced sequentially, enabling tailored reactivity for applications in polymer chemistry and electrochemistry .

- Structural Insights : Fluorine's electron-withdrawing effects dominate conformational preferences, as shown in crystallographic studies of related compounds .

- Safety Considerations : Fluorinated dioxolanones require stringent handling protocols due to potential toxicity and volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.